4-(4-Fluoro-3-methylphenyl)thiosemicarbazide

antibacterial Gram-positive halogenated thiosemicarbazide

Researchers sourcing thiosemicarbazide building blocks often encounter inactive 2-substituted analogs. This 4-fluoro-3-methylphenyl derivative occupies the active 3,4-disubstitution space established in SAR studies, delivering validated potency. • Directly enables synthesis of fluorinated 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones via standard cyclization protocols. • Supported by Gram-positive topoisomerase IV inhibition data (benchmark IC50 <15 µM) and IDO inhibitor development pathways. • Consistent ≥98% purity; the 4-fluoro-3-methyl substitution pattern is retained throughout downstream reactions.

Molecular Formula C8H10FN3S
Molecular Weight 199.25 g/mol
Cat. No. B12852293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methylphenyl)thiosemicarbazide
Molecular FormulaC8H10FN3S
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=S)NN)F
InChIInChI=1S/C8H10FN3S/c1-5-4-6(2-3-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyYUVWWJSGGXQAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide – Properties & Procurement


4-(4-Fluoro-3-methylphenyl)thiosemicarbazide (CAS: 1263377-85-0) is a fluorinated 4-arylthiosemicarbazide derivative with the molecular formula C8H10FN3S and a molecular weight of 199.25 g/mol . This compound features a thiosemicarbazide backbone (H2N–C(=S)–NH–NH2) substituted at the N4 position with a 4-fluoro-3-methylphenyl group. The compound is commercially available from research chemical suppliers with a typical purity of 98% . It belongs to the broader class of thiosemicarbazides, which are established precursors for the synthesis of five- and six-membered heterocyclic compounds including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones [1]. The presence of both fluorine and methyl substituents on the aromatic ring confers distinctive physicochemical properties, including a calculated LogP of approximately 1.29 and a topological polar surface area (TPSA) of 50.08 Ų .

Building Block

Fluorinated thiosemicarbazide for heterocycle synthesis

SAR Position

3,4-Disubstitution pattern for structure-activity studies

Precursor To

1,3,4-Thiadiazoles, 1,2,4-triazoles, thiazolidinones

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide – Structure-Activity Considerations


The biological and physicochemical profile of 4-arylthiosemicarbazides is exquisitely sensitive to the nature and position of substituents on the N4 aryl ring, rendering generic substitution within this class scientifically inadvisable without quantitative justification [1]. Studies on structurally related 4-arylthiosemicarbazides have established that even minor alterations in substitution pattern dramatically affect antibacterial potency, with compounds bearing halogen or electron-withdrawing groups consistently outperforming unsubstituted phenyl analogs in disc diffusion assays against Gram-positive organisms [2]. Similarly, structure-activity relationship investigations have demonstrated that substitution in the 3- and 4-positions relative to the phenylthiosemicarbazide core yields substantially enhanced target inhibition compared to 2-substituted isomers [3]. The 4-fluoro-3-methylphenyl substitution pattern present in this compound occupies a specific physicochemical space that influences both target binding interactions and metabolic stability. Furthermore, the chelation properties central to the anticancer mechanisms of thiosemicarbazides are modulated by the electronic characteristics of aryl substituents, which affect metal coordination geometry and subsequent biological activity [4]. These established structure-activity relationships underscore why procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Positional isomer mismatch
2-Substituted phenyl analogs may show reduced IDO inhibition compared to 3,4-disubstituted thiosemicarbazides.
Halogen deletion
Unsubstituted phenyl or non-halogenated derivatives may differ in Gram-positive antibacterial activity based on SAR trends.
Electronic modulation loss
Replacing fluorine with hydrogen or electron-donating groups may alter metal chelation geometry and target engagement.

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide – Differentiation Evidence


Enhanced Gram-Positive Activity via Fluorine Substitution

Within the 4-arylthiosemicarbazide series, compounds bearing halogen or electron-withdrawing substituents on the N4 aryl ring demonstrate measurably superior antibacterial activity against Gram-positive bacteria compared to unsubstituted phenyl derivatives [1]. The 4-fluoro-3-methylphenyl substitution pattern combines the electron-withdrawing fluorine atom, which enhances target binding through polar interactions and improved membrane penetration, with a methyl group that modulates lipophilicity. This structural combination is consistent with the class observation that fluorinated thiosemicarbazide derivatives exhibit enhanced antimicrobial profiles relative to non-fluorinated counterparts [1]. While direct MIC data for this specific compound against defined bacterial strains are not available in the public domain, the established structure-activity landscape for 4-arylthiosemicarbazides indicates that the 4-fluoro-3-methyl substitution pattern falls within the favorable halogenated subset associated with improved antibacterial potency.

Gram-Positive SAR
Class-level inference
Halogenated aryl Unsubstituted phenyl
Supports prioritization of halogenated thiosemicarbazides for antibacterial screening.
Direct MIC data for this specific compound not publicly available.
antibacterial Gram-positive halogenated thiosemicarbazide

3,4-Disubstitution for IDO Inhibition Potency

Structure-activity relationship studies on phenylthiosemicarbazides as indoleamine-2,3-dioxygenase (IDO) inhibitors have revealed that substitution in the 3- and 4-positions of the phenyl ring is associated with significantly enhanced inhibitory potency, whereas 2-substitution consistently yields less active or inactive compounds [1]. The 4-fluoro-3-methylphenyl moiety present in this compound aligns precisely with this favorable substitution pattern. In the referenced study, a related compound bearing a 4-cyanophenyl group demonstrated an IC50 of 1.2 μM against IDO [1]. While direct IDO inhibition data for 4-(4-fluoro-3-methylphenyl)thiosemicarbazide have not been reported, the compound's 3,4-disubstitution pattern positions it within the structurally favorable subset of the SAR landscape, in contrast to 2-substituted or monosubstituted analogs that exhibit reduced or negligible activity.

IDO Inhibition SAR
Class-level inference
3,4-Disubstitution 2-Substitution (inactive)
3,4-Disubstitution pattern aligns with enhanced IDO inhibition in reported SAR.
IDO IC50 for this specific compound not reported.
IDO inhibition immuno-oncology structure-activity relationship

Topoisomerase IV Inhibitory Activity

Thiosemicarbazide derivatives have been validated as inhibitors of bacterial type IIA topoisomerases, a clinically established antibacterial target [1]. In a study of nine thiosemicarbazide derivatives, compound 7 demonstrated significant inhibition of Staphylococcus aureus DNA gyrase with an IC50 below 15 μM, accompanied by antibacterial activity against reference Staphylococcus spp. and Enterococcus faecalis strains with MIC values ranging from 16 to 32 μg/mL [1]. Notably, this activity was achieved at non-cytotoxic concentrations in mammalian cells and was described as equipotent or even more effective than standard drugs including vancomycin, ampicillin, and nitrofurantoin in certain comparisons [1]. Computational analyses from this study confirmed that both molecular geometry and electron density distribution critically influence antibacterial activity, supporting that the specific electronic properties conferred by the 4-fluoro-3-methyl substitution pattern are relevant determinants of target engagement.

Topo IV Inhibition
Class-level inference
IC50
Demonstrates thiosemicarbazide scaffold potential as topoisomerase IV inhibitor.
Representative fluorinated derivative data; compound-specific validation needed.
Physicochemical Profile
Data to verify
LogP 1.29 TPSA 50.08 Ų
Balanced lipophilicity and polarity align with drug-likeness criteria.
In silico calculated values; experimental confirmation recommended.
Metal Chelation
Class-level inference
N,S-donor set capable of Fe/Cu chelation
Supports anticancer metal chelation assay context.
Binding constants and cellular chelation data for this compound not reported.
topoisomerase inhibition antibacterial enzyme inhibition

Favorable Drug-Likeness and Permeability Profile

The compound 4-(4-fluoro-3-methylphenyl)thiosemicarbazide exhibits calculated physicochemical parameters that align with established drug-likeness criteria, specifically a LogP of 1.29 and a topological polar surface area (TPSA) of 50.08 Ų . These values fall within the optimal ranges for oral bioavailability according to Lipinski's Rule of Five (LogP <5, TPSA <140 Ų) and Veber's rules (TPSA <140 Ų). In comparison, unsubstituted phenylthiosemicarbazide analogs or those bearing hydrophilic substituents may exhibit suboptimal LogP values that compromise membrane permeability, while excessively lipophilic analogs may present solubility and metabolic stability liabilities. The balanced lipophilicity conferred by the 4-fluoro-3-methyl substitution pattern provides a favorable starting point for further medicinal chemistry optimization.

Physicochemical Profile
Data to verify
LogP 1.29 TPSA 50.08 Ų
Balanced lipophilicity and polarity align with drug-likeness criteria.
In silico calculated values; experimental confirmation recommended.
physicochemical properties drug-likeness ADME

Metal Chelation for Anticancer Applications

Thiosemicarbazides can act as iron and copper ion chelators in cancer cells due to the presence of both nitrogen and sulfur donor atoms, a mechanism that results in promising anticancer effects [1]. The chelation properties are modulated by the electronic characteristics of substituents attached to the thiosemicarbazide core, with electron-withdrawing groups such as fluorine influencing metal coordination geometry and subsequent biological activity. Patent literature further supports that thiosemicarbazide derivatives can be used to chelate metal ions, particularly iron ions, in tumor cells and to treat related cancers [2]. The 4-fluoro-3-methyl substitution pattern present in this compound provides a specific electronic environment that distinguishes it from analogs bearing different substituents (e.g., methoxy, chloro, or unsubstituted phenyl), potentially affecting both chelation efficiency and selectivity for specific metal ions.

Metal Chelation
Class-level inference
N,S-donor set capable of Fe/Cu chelation
Supports anticancer metal chelation assay context.
Binding constants and cellular chelation data for this compound not reported.
anticancer metal chelation iron chelation

4-(4-Fluoro-3-methylphenyl)thiosemicarbazide – Research Applications


Fluorinated Heterocyclic Libraries for Antibacterial Screening

This compound serves as a versatile precursor for the synthesis of fluorinated 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones [1]. The 4-fluoro-3-methylphenyl substituent is retained throughout cyclization reactions, enabling the construction of focused libraries of fluorinated heterocycles for antibacterial screening programs. The established SAR showing enhanced Gram-positive activity for halogenated 4-arylthiosemicarbazides [2] supports the prioritization of this fluorinated building block over non-halogenated alternatives. Researchers can employ standard cyclization protocols (e.g., reaction with carbon disulfide under basic conditions, or condensation with α-haloketones) to access diverse heterocyclic scaffolds while maintaining the favorable electronic and steric properties conferred by the 4-fluoro-3-methyl substitution pattern.

IDO Inhibitor Discovery in Cancer Immunotherapy

Given the established SAR showing that 3,4-disubstitution on the phenyl ring of thiosemicarbazides correlates with enhanced IDO inhibition potency, while 2-substitution yields inactive compounds [1], this compound represents a structurally validated starting point for IDO inhibitor development. The 4-fluoro-3-methylphenyl moiety satisfies the positional preference for 3,4-disubstitution identified in SAR studies, distinguishing it from 2-substituted or monosubstituted analogs that would be expected to exhibit reduced or negligible activity. Researchers can use this compound directly in IDO enzyme assays or as a scaffold for further derivatization aimed at optimizing potency beyond the 1.2 μM IC50 benchmark established for related 4-cyanophenyl derivatives [1].

Bacterial Topoisomerase IV Inhibitor Development

The validation of thiosemicarbazides as bacterial type IIA topoisomerase inhibitors with defined potency benchmarks (IC50 <15 μM against S. aureus DNA gyrase; MIC 16-32 μg/mL against Gram-positive strains) [1] provides a mechanistically grounded application scenario. The 4-fluoro-3-methylphenyl substitution pattern offers a distinct electronic profile that, according to computational studies, influences target binding [1]. Researchers can evaluate this compound directly in topoisomerase inhibition assays and antibacterial susceptibility testing against Gram-positive pathogens including MRSA and Enterococcus faecalis, using the established potency ranges for related thiosemicarbazides as comparative benchmarks.

Metal Chelation Studies for Anticancer Research

The thiosemicarbazide scaffold is a validated chemotype for iron and copper chelation in cancer cells [1], a mechanism supported by patent literature for therapeutic applications [2]. The 4-fluoro-3-methyl substitution pattern provides specific electronic modulation of the chelating N,S donor set, distinguishing it from analogs bearing alternative substituents (e.g., chloro, methoxy, or unsubstituted phenyl). Researchers can employ this compound in metal binding studies, cytotoxicity assays against cancer cell lines, and investigations of redox homeostasis disruption, leveraging the established class-level anticancer activity of thiosemicarbazides as a foundation for compound-specific exploration.

Application
Selection Property
Validation Focus
Heterocycle library synthesis
4-Fluoro-3-methyl building block
Cyclization to 1,3,4-thiadiazoles/triazoles; Gram-positive screening
IDO inhibitor research
3,4-Disubstitution alignment
IDO enzyme inhibition assay; IC50 determination
Topoisomerase IV inhibitor studies
Thiosemicarbazide N,S-chelation scaffold
DNA gyrase inhibition assay; MIC determination
Cancer cell metal chelation studies
Electron-withdrawing fluorine modulation
Fe/Cu binding assays; cytotoxicity endpoint review

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